4-(Oxiran-2-ylmethoxy)benzoic acid

Catalog No.
S738965
CAS No.
35217-95-9
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Oxiran-2-ylmethoxy)benzoic acid

CAS Number

35217-95-9

Product Name

4-(Oxiran-2-ylmethoxy)benzoic acid

IUPAC Name

4-(oxiran-2-ylmethoxy)benzoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

LQRUKKGYJWLGBA-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)O

Polymer Chemistry:

The presence of the oxirane ring (also known as an epoxide group) in 4-OBz makes it a potential candidate for use as a monomer in the synthesis of epoxy resins. Epoxy resins are widely used in various applications due to their excellent mechanical properties, adhesion, and chemical resistance. The addition of 4-OBz to the polymer chain could potentially introduce new functionalities or modify the properties of the resulting resin.

4-(Oxiran-2-ylmethoxy)benzoic acid, with the chemical formula C₁₀H₁₀O₄ and CAS number 35217-95-9, is an organic compound characterized by a benzoic acid structure modified with an epoxide group. This compound features a methoxy linkage to the aromatic ring, contributing to its unique chemical properties. The molecular weight of 4-(oxiran-2-ylmethoxy)benzoic acid is approximately 194.18 g/mol . Its structure can be described as having a nearly planar configuration, except for the atoms in the epoxy ring, which introduces some degree of steric hindrance .

As with any new compound, specific safety information on 4-(Oxiran-2-ylmethoxy)benzoic acid is not yet widely documented. However, the presence of the carboxylic acid group suggests general precautionary measures for handling organic acids should be followed, including proper personal protective equipment (PPE) like gloves and eye protection [].

The synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid primarily involves the oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde using hydrogen peroxide. This reaction is notable for its simplicity and efficiency, yielding high amounts of the desired product. The reaction proceeds as follows:

  • Starting Material: 4-(Oxiran-2-ylmethoxy)benzaldehyde.
  • Reagent: Hydrogen peroxide.
  • Conditions: Stirring at room temperature for 30 minutes.
  • Solvent: Dichloromethane is used to separate phases post-reaction.
  • Yield: Approximately 86% .

While specific biological activities of 4-(oxiran-2-ylmethoxy)benzoic acid are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of both the benzoic acid moiety and the epoxide group suggests potential interactions with biological targets, possibly influencing cell signaling or enzyme activity.

4-(Oxiran-2-ylmethoxy)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for drug development or as a lead compound in medicinal chemistry.
  • Materials Science: Its unique properties could be utilized in polymer chemistry or as an additive in coatings and adhesives.

Several compounds share structural similarities with 4-(oxiran-2-ylmethoxy)benzoic acid, each exhibiting unique characteristics:

Compound NameStructure TypeNotable Properties
4-Hydroxybenzoic AcidBenzoic AcidAntimicrobial properties
4-Acetoxybenzoic AcidAcetate DerivativeUsed in pharmaceuticals
4-(Oxiran-2-yl)benzoic AcidEpoxide DerivativePotentially useful in microbial detection

Uniqueness of 4-(Oxiran-2-ylmethoxy)benzoic Acid

What distinguishes 4-(oxiran-2-ylmethoxy)benzoic acid from its counterparts is its specific epoxide configuration combined with the methoxy group on the aromatic ring. This unique combination may influence its reactivity and biological activity differently compared to other similar compounds.

XLogP3

1.7

Dates

Modify: 2023-08-15

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